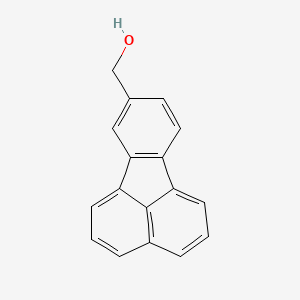
Methanimidamide, N,N-dimethyl-N'-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)-: is an organic compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.2025 g/mol . It is also known by other names such as Formamidine, N,N-dimethyl-N’-(m-nitrophenyl)- and N’-(3-Nitro-phenyl)-N,N-dimethyl-formamidine . This compound is characterized by the presence of a nitrophenyl group attached to a dimethylated methanimidamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- typically involves the reaction of N,N-dimethylformamide with 3-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl₃) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include (KMnO₄) and (CrO₃).
Reduction: Reducing agents such as (NaBH₄) and (LiAlH₄) are used.
Substitution: Reagents like (NaOCH₃) and (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-N’-(3-aminophenyl)-methanimidamide .
Applications De Recherche Scientifique
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- can be compared with other similar compounds such as:
Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: This compound has a nitro group at the para position instead of the meta position.
Methanimidamide, N,N-dimethyl-N’-(2-methyl-3-nitrophenyl)-: This compound has an additional methyl group on the phenyl ring.
The uniqueness of Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)- lies in its specific structural configuration, which influences its reactivity and applications.
Propriétés
Numéro CAS |
2103-47-1 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(3-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-10-8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3 |
Clé InChI |
LQXZCPNRKDUVET-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


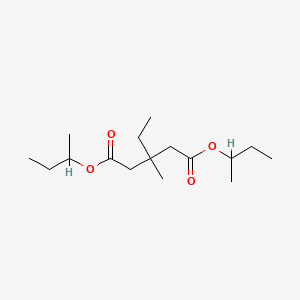
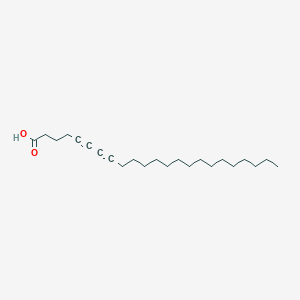
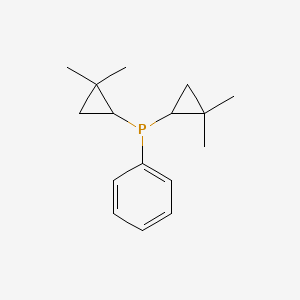

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
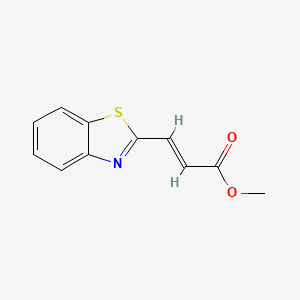
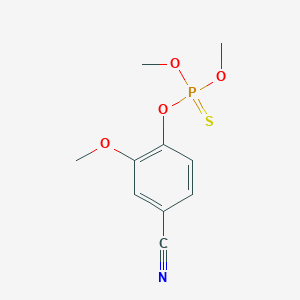
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![N-[(E)-4-phenylbut-2-enyl]acetamide](/img/structure/B13814098.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
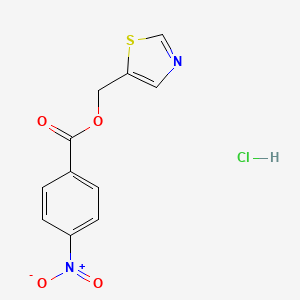
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)

